ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate
Description
Ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate is a benzofuran-derived compound featuring a methoxy-substituted benzofuran core linked to an ethyl benzoate ester via an amide bond. Its structure includes two methoxy groups: one at the 5-position of the benzofuran ring and another on the para position of the attached phenyl ring.
Properties
IUPAC Name |
ethyl 2-[[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-4-32-26(29)19-7-5-6-8-21(19)27-25(28)23-20-15-18(31-3)13-14-22(20)33-24(23)16-9-11-17(30-2)12-10-16/h5-15H,4H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQUMQCWSGPGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated benzofuran under the catalysis of palladium complexes . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale synthesis would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors, automated synthesis platforms, and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amido group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the amido group can produce amines.
Scientific Research Applications
Ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate involves its interaction with specific molecular targets in biological systems. The benzofuran core can bind to enzymes or receptors, modulating their activity. The methoxy and amido groups can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran-Based Analogues
Benzofuran derivatives often exhibit variations in substituents that modulate their physical and chemical properties. For example:
- Methyl 2-(5-Bromo-3-Methylsulfinyl-1-Benzofuran-2-Yl)Acetate (): This compound shares the benzofuran core but substitutes the amido-benzoate group with a methylsulfinyl-acetate moiety. The bromo and methylsulfinyl groups enhance electrophilicity and influence crystal packing via C–H⋯O interactions .
- Methyl 2-(3-Methylsulfinyl-1-Benzofuran-2-Yl)Acetate Derivatives (Choi et al., 2008a,b): These analogues highlight how sulfinyl groups increase polarity compared to methoxy substituents, affecting bioavailability and reactivity in synthetic pathways .
Benzoate Ester Derivatives
Ethyl and methyl benzoate esters are common in agrochemicals and polymers. Key comparisons include:
- Ethyl 4-(Dimethylamino) Benzoate (): Used in resin cements, this compound demonstrates higher reactivity and degree of conversion than methacrylate-based esters due to its dimethylamino group, which enhances electron donation .
- Metsulfuron Methyl Ester (): A sulfonylurea herbicide with a methyl benzoate group and triazine ring. Unlike the target compound’s benzofuran core, metsulfuron’s triazine moiety confers herbicidal activity via acetolactate synthase inhibition. However, both compounds utilize methoxy groups to fine-tune lipophilicity and metabolic stability .
Methoxy-Substituted Compounds
Methoxy groups are critical in modulating electronic and steric properties:
- {4-[5-Methoxy-2-(4-Methoxy-3,5-Dimethylpyridin-2-Ylmethanesulfinyl)-Benzimidazole-1-Sulfonyl]-Phenoxy}Acetic Acid Derivatives (): These benzimidazole-based molecules employ methoxy groups on aromatic rings to enhance solubility and binding affinity in biological systems. The target compound’s methoxy groups may similarly improve solubility but lack the sulfinyl/sulfonyl functionalities that drive enzymatic interactions in these analogues .
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Benzofuran | 5-Methoxy, 4-methoxyphenyl | Amido, ethyl benzoate |
| Methyl 2-(5-Bromo-3-MeSO-1-Benzofuran-2-Yl)Acetate | Benzofuran | 5-Bromo, 3-methylsulfinyl | Methyl acetate |
| Ethyl 4-(Dimethylamino) Benzoate | Benzene | 4-Dimethylamino | Ethyl benzoate |
| Metsulfuron Methyl Ester | Triazine | Methoxy, methylsulfonyl | Methyl benzoate, sulfonylurea |
Table 2: Reactivity and Physical Properties (Inferred)
Research Findings and Implications
- Synthetic Accessibility : The target compound’s amido and ester linkages suggest compatibility with standard coupling reactions (e.g., Schotten-Baumann), similar to benzimidazole sulfonamide syntheses .
- Thermal Stability : Methoxy groups likely improve thermal stability compared to halogenated benzofurans (e.g., bromo derivatives in ), which may decompose under oxidative conditions .
- Its ester group could serve as a prodrug moiety, enhancing bioavailability .
Biological Activity
Ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by a benzofuran core with various substituents that enhance its biological activity. The presence of methoxy groups is particularly noteworthy as they can influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzofuran derivatives, including this compound.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0195 mg/mL | |
| Escherichia coli | 0.0048 mg/mL | |
| Bacillus mycoides | 0.0048 mg/mL | |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives has been explored in various studies. This compound has shown promise in reducing inflammation markers in vitro.
Case Study: Inhibition of Pro-inflammatory Cytokines
In a controlled study, the compound was tested on macrophage cells stimulated with lipopolysaccharide (LPS). The results demonstrated a notable reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 15.4 | Induction of apoptosis | |
| MCF-7 | 12.7 | Cell cycle arrest | |
| A549 | 10.5 | Inhibition of proliferation |
The data suggests that the compound's effectiveness varies across different cancer cell lines, highlighting its potential utility in targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
